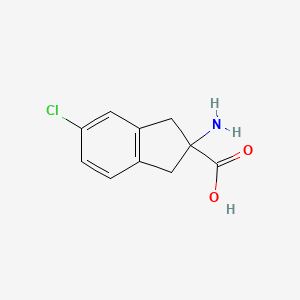

2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Description

2-Amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid (C₁₀H₁₀ClNO₂) is a bicyclic amino acid derivative featuring a fused indene core substituted with an amino group and a carboxylic acid at the 2-position, along with a chlorine atom at the 5-position. It is synthesized via methods involving indene ring formation followed by selective halogenation and functionalization . With a purity of 95% and CAS registry number EN300-149269, this compound is of interest in medicinal chemistry due to its constrained geometry, which mimics natural amino acids while offering enhanced rigidity for peptide backbone stabilization .

Properties

IUPAC Name |

2-amino-5-chloro-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8/h1-3H,4-5,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFHUVCZDCVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps. One common method starts with the oxidation of a precursor compound to form a hydroxy ketone intermediate. This intermediate then undergoes isomerization under basic conditions to form an indene ketone compound. The final step involves the reaction of the indene ketone with a chlorinating agent to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Research

One of the primary applications of 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is in the field of pharmaceuticals. Its structural characteristics make it a candidate for developing new drugs, particularly those targeting neurological disorders and metabolic diseases. The compound's ability to interact with various biological pathways can be leveraged to create therapeutic agents with improved efficacy and reduced side effects.

Case Study: Neuroprotective Agents

Research has shown that derivatives of this compound can exhibit neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Studies suggest that modifications to the indene structure can enhance binding affinity to specific receptors involved in neuroprotection.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow chemists to perform various reactions, including coupling reactions and cyclizations, which are essential in creating novel compounds for research and industrial applications.

Case Study: Synthesis of Indene Derivatives

Researchers have successfully utilized 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid as a precursor in the synthesis of various indene derivatives, which have shown promise in medicinal chemistry.

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to inhibit specific enzymes can be harnessed to create effective agricultural chemicals that target pests while minimizing harm to non-target organisms.

Case Study: Herbicide Development

Recent studies have indicated that modifications of this compound can lead to the development of selective herbicides that effectively control weed populations without adversely affecting crop yields.

Material Science

In material science, the compound can be explored for its properties related to polymer synthesis and modification. Its reactive sites allow it to participate in polymerization processes, potentially leading to materials with enhanced mechanical and thermal properties.

Case Study: Polymer Composites

Investigations into the incorporation of this compound into polymer matrices have revealed improvements in thermal stability and mechanical strength, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Findings :

- Halogen Effects: Chlorine (smaller, electronegative) vs. bromine (larger, polarizable) influences electronic properties and steric interactions.

- Functional Group Impact : The methyl ester and ketone in Indoxacarb intermediates (e.g., 5-chloro-1-oxo methyl ester) shift applications from pharmaceuticals to agrochemicals .

Amino Acid Derivatives with Modified Side Chains

Key Findings :

- Side Chain Modifications: Introduction of benzoyl (BpAib) or complex amide groups (SAR-100842) alters biological targeting. SAR-100842’s extended side chain enables receptor interactions, unlike the simpler chloro-amino acid .

- Ester vs. Acid : Ethyl ester derivatives (e.g., CID 59314089) improve membrane permeability, whereas the free carboxylic acid in the target compound favors ionic interactions in aqueous environments .

Stereochemical and Conformational Variants

Key Findings :

- Stereochemistry: The (1R,2R) configuration in the aminoindane derivative enforces specific peptide backbone angles, contrasting with the planar indene core of the target compound .

- Rigidity vs. Flexibility: FlAib’s fused fluorenone system provides extreme conformational restraint, whereas the target compound’s dihydroindene allows moderate flexibility .

Biological Activity

2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 74444-76-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Structure and Composition

- IUPAC Name : 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

- Molecular Formula : C10H10ClNO2

- Molecular Weight : 211.64 g/mol

- InChI Key : HBEFHUVCZDCVQM-UHFFFAOYSA-N

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Purity | 95% |

| Storage Temperature | Room temperature |

Antitumor Activity

Research has demonstrated that derivatives of 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid exhibit significant antitumor properties. In particular, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways.

Case Study: Doxorubicin-Induced Cardiotoxicity

A notable study investigated the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. The results indicated that certain derivatives significantly improved cell viability and reduced oxidative stress induced by doxorubicin treatment. The most effective derivatives increased cell viability by over 80%, highlighting their potential as cardioprotective agents in cancer therapy .

Enzyme Inhibition and Other Mechanisms

The compound has also been reported to inhibit various enzymes and pathways:

- CK2 (Casein Kinase 2) : Inhibition of CK2 has implications in cancer therapy due to its role in cell proliferation.

- α-glucosidase : This inhibition suggests potential applications in diabetes management.

- NF-kB Signaling Pathway : Modulation of this pathway indicates anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is influenced by its structural components. Substituents on the aromatic ring significantly affect activity levels. For instance, electron-withdrawing groups at the para position enhance efficacy against cancer cells .

Efficacy in Cell Lines

A summary of cell viability results from various studies is presented below:

| Compound | Cell Type | Viability (%) | IC50 (μM) |

|---|---|---|---|

| Compound 4i | H9c2 Cardiomyocytes | 81.6 ± 3.7 | >40 |

| Compound 6a | J774 Macrophages | 87.5 ± 4.3 | >40 |

| Compound 6k | H9c2 Cardiomyocytes | 84.3 ± 1.3 | >40 |

These findings indicate a promising profile for further development in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization and halogenation steps. For example, chlorination of indene derivatives using reagents like N-Chlorosuccinimide (NCS) under controlled conditions (e.g., solvent: DMF, temperature: 60–80°C) can introduce the chlorine substituent. Subsequent functionalization of the amino group may employ reductive amination or protection/deprotection strategies. Structural analogs, such as indan-2-carboxylic acid derivatives, suggest the use of carboxylic acid activation (e.g., EDCI/HOBt coupling) for further modifications .

| Key Reagents/Conditions | Role in Synthesis | Reference |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Chlorinating agent | |

| DMF | Solvent for cyclization | |

| EDCI/HOBt | Carboxylic acid activation |

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm the indene backbone and substituent positions (e.g., chlorine at C5, amino group at C2).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., theoretical m/z for : 220.05).

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O stretch) and ~3300 cm (N-H stretch).

- X-ray Crystallography : For resolving stereochemical ambiguities, particularly for chiral centers .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data reported for this compound?

Methodological Answer: Discrepancies in solubility (e.g., in polar vs. non-polar solvents) may arise from impurities, hydration states, or polymorphic forms. To address this:

- Purify the compound via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

- Standardize solvent systems (e.g., DMSO, methanol) and temperatures (e.g., 25°C vs. 37°C) during testing.

- Use advanced analytical techniques : Differential Scanning Calorimetry (DSC) to detect polymorphs or Thermogravimetric Analysis (TGA) to assess hydration .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer: To achieve high enantiomeric excess (ee):

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-1-amino-2-indanol derivatives) to induce stereoselectivity .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in key steps like hydrogenation.

- Chromatographic Resolution : Chiral HPLC or SFC (Supercritical Fluid Chromatography) for separation of racemic mixtures. Validate purity using polarimetry or chiral shift reagents in H NMR .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer: SAR analysis involves:

- Systematic Substituent Variation : Modify the chlorine position (e.g., C5 vs. C6) or replace the carboxylic acid with bioisosteres (e.g., tetrazole, phosphonic acid) to assess anti-inflammatory or antipyretic activity .

- Computational Modeling : Docking studies to predict binding affinity with cyclooxygenase (COX) enzymes or other targets.

- In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models. Tabulate results to correlate structural features with activity .

| Derivative Modification | Bioactivity Trend | Reference |

|---|---|---|

| Cl → F substitution | Reduced COX-2 selectivity | |

| Carboxylic acid → Tetrazole | Improved solubility |

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points?

Methodological Answer: Variations in melting points (e.g., 285–289°C vs. 117–121°C for related compounds) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.